molecular formula C11H12F3NO2 B11943256 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

Cat. No.: B11943256
M. Wt: 247.21 g/mol
InChI Key: GXTLLKATDGKTSM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoroethyl and dimethylphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,5-dimethylphenyl isocyanate+2,2,2-trifluoroethanol2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate\text{2,5-dimethylphenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} 2,5-dimethylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoroethyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylphenyl group may contribute to binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. The trifluoroethyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

InChI

InChI=1S/C11H12F3NO2/c1-7-3-4-8(2)9(5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

GXTLLKATDGKTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)OCC(F)(F)F

Origin of Product

United States

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